molecular formula C26H26FNO3 B563562 trans N-Benzyl Paroxetine-d4 CAS No. 1217614-37-3

trans N-Benzyl Paroxetine-d4

Cat. No.: B563562
CAS No.: 1217614-37-3
M. Wt: 423.521
InChI Key: AGTKMLMRHVWXHN-YTHOZAQKSA-N
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Description

Structural Characterization

Molecular Architecture and Isotopic Labeling Patterns

trans N-Benzyl Paroxetine-d4 features a piperidine core substituted with a benzyl group at the nitrogen atom, a benzodioxol group at the 3-position, and a fluorophenyl group at the 4-position. Its molecular formula is C₂₆H₂₂D₄FNO₃ , with a molecular weight of 423.51 g/mol . The deuterium labeling pattern involves four deuterium atoms, likely distributed across the fluorophenyl ring (positions 2, 3, 5, 6) or other strategic sites to minimize isotope effects during analytical workflows.

Parameter This compound Protium Analog
Molecular Formula C₂₆H₂₂D₄FNO₃ C₂₆H₂₆FNO₃
Molecular Weight 423.51 g/mol 419.49 g/mol
Isotopic Labeling D₄ (deuterated fluorophenyl) H₄ (protium)

The compound’s stereochemistry is defined by the trans (3S,4R) configuration, critical for its pharmacological activity and binding affinity.

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for this compound is limited, its stereochemical configuration aligns with the parent compound. X-ray structures of paroxetine derivatives reveal a piperidine ring adopting a chair conformation, with the benzyl group occupying an axial position and the benzodioxol and fluorophenyl groups in equatorial orientations. The deuterium substitution does not alter the core stereochemistry but may influence vibrational modes and intermolecular interactions.

Key Structural Features :

  • Piperidine Ring : Trans (3S,4R) stereochemistry ensures optimal binding to serotonin transporters.
  • Benzyl Group : Axial orientation enhances hydrophobic interactions with target proteins.
  • Fluorophenyl Group : Contributes to aromatic stacking in binding pockets.

Comparative NMR Spectral Signatures: Deuterium vs Protium Forms

Deuterium incorporation alters nuclear magnetic resonance (NMR) spectra due to the isotope’s distinct spin properties.

Deuterium NMR (²H NMR)
  • Chemical Shift Range : 0–10 ppm, overlapping with protium signals but with broader peaks.
  • Key Observations :
    • Absence of proton signals at deuterium-labeled positions.
    • Retention of non-deuterated proton environments (e.g., benzodioxol protons).
Protium NMR (¹H NMR)
  • Chemical Shift Range : 0–10 ppm, with distinct splitting patterns.
  • Key Signals :
    • Benzyl Protons : 7.2–7.4 ppm (multiplet).
    • Benzodioxol Protons : 6.0–6.2 ppm (doublet).
Region Deuterium Form (²H NMR) Protium Form (¹H NMR)
Fluorophenyl Protons No signal 7.0–7.5 ppm (multiplet)
Piperidine Protons Reduced splitting 2.5–4.5 ppm (multiplet)
Benzyl Protons Absent 7.2–7.4 ppm (multiplet)

Mass Spectrometric Fragmentation Patterns and Isotopic Envelope Analysis

The deuterium-labeled analog exhibits distinct mass spectrometric signatures due to isotopic substitution.

Isotopic Envelope
  • Molecular Ion (M⁺) : Observed at m/z 423.51 (vs. protium analog at m/z 419.49 ).
  • Fragmentation Pathways :
    • Cleavage at Piperidine Ring : Loss of benzyl or benzodioxol groups.
    • Fluorophenyl Fragment : m/z 91.05 (C₆H₅F⁺) in protium form; m/z 95.06 (C₆D₅F⁺) in deuterium form.
Fragment Protium Analog (m/z) Deuterium Analog (m/z)
Molecular Ion 419.49 423.51
Fluorophenyl Fragment 91.05 95.06
Benzyl Loss 335.19 339.21

Key Observations :

  • Isotopic Envelope : A shift of 4.02 Da between protium and deuterium forms, confirming four deuterium substitutions.
  • Fragmentation Consistency : Retention of core fragmentation patterns, with mass shifts proportional to deuterium incorporation.

Properties

IUPAC Name

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTKMLMRHVWXHN-YTHOZAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Functionalization

The deuterated benzodioxole is coupled to a piperidine intermediate bearing a fluorophenyl group. Key steps include:

  • Alkylation : Reaction with benzyl chloride introduces the N-benzyl group under basic conditions (K₂CO₃ in DMF).

  • Stereochemical Control : Chiral resolution via recrystallization in ethanol/water mixtures isolates the trans diastereomer.

Final Deuterium Incorporation

Additional deuterium atoms are introduced at the piperidine methylene groups via catalytic deuteration:

  • Reagents : D₂ gas and palladium on carbon (Pd/C) in ethanol.

  • Conditions : Conducted at room temperature for 12–24 hours, achieving 85–90% yield.

Reaction Optimization and Yield Improvement

Solvent and Catalyst Screening

Optimizing solvent polarity and catalyst loading significantly impacts yield:

ParameterOptimal ConditionYield Improvement
Solvent (Benzylation)DMF+15%
Catalyst (Pd/C)5 wt%+20%

Temperature and Time Profiling

A Design of Experiments (DoE) approach identified ideal conditions for the deuterium exchange reaction:

FactorLow LevelHigh LevelOptimal
Temperature (°C)2510050
Time (h)244836

Analytical Validation of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis in DMSO-d₆ confirms deuterium incorporation:

  • Absence of Proton Signals : Non-deuterated methylene protons (δ 3.5–4.0 ppm) are undetectable.

  • Deuterium Retention : Quantified via ²H NMR, showing >98% enrichment at target sites.

High-Resolution Mass Spectrometry (HRMS)

HRMS validates molecular integrity:

  • Observed m/z : 423.513 (theoretical M⁺ for C₂₆D₄H₂₂FNO₃).

  • Isotopic Distribution : Matches simulated patterns for d₄ labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC-UV (230 nm) assesses chemical purity:

  • Retention Time : 12.3 minutes (C18 column, acetonitrile/water gradient).

  • Purity : >99% with symmetrical peak morphology.

ConditionDeuterium Retention
0.1 M HCl, 50°C, 24h95%
pH 7.4, 37°C, 7 days98%

Industrial-Scale Production Challenges

Cost-Effective Deuterium Sources

Bulk D₂O and CD₂Cl₂ reduce raw material expenses by 30% compared to small-scale syntheses.

Waste Management

Neutralization of acidic by-products (e.g., HCl) with CaCO₃ minimizes environmental impact .

Chemical Reactions Analysis

Key Steps:

  • Deuterium/Proton Exchange Reaction :
    • The methylenedioxy group is deuterated using a deuterium cation (D⁺) source (e.g., D₂O, CH₃OD, or DCl) under reflux (24–48 h, 25–100°C).
    • The reaction achieves ≥75% isotopic enrichment at the methylenedioxy carbons .
  • Coupling with Deuterated Dihalomethane :
    • The deuterated catechol intermediate reacts with dihalodideuteromethane (e.g., CD₂Cl₂) to form the d₂-benzo[d] dioxole ring .
  • Piperidine Functionalization :
    • The benzylic methyl group undergoes deuteration via catalytic hydrogenation with deuterium gas (D₂) in the presence of palladium on carbon .

Reaction Conditions:

StepReagents/ConditionsTimeTemperatureYield
1D₂O, CH₃OD, or DCl24–48 h25–100°C≥75%
2CD₂Cl₂, NaH/THF15–24 h10–50°C60–80%
3D₂, Pd/C, EtOH12–24 hRT85–90%

Stability and Isotopic Exchange

Deuterium enrichment in This compound is stable under standard storage conditions but may undergo isotopic dilution in acidic or basic media :

  • Acid/Base Sensitivity :
    • Exposure to HCl or NaOH (>1 M) at 50°C for 24 h results in ≤5% deuterium loss from the methylenedioxy group .
    • The benzylic methyl deuteration remains intact under physiological pH (pH 7.4, 37°C) .

Isotopic Stability Data:

PositionStability ConditionDeuterium Retention
Methylenedioxy (-O-CD₂-O-)0.1 M HCl, 50°C, 24 h95%
Benzylic Methyl (-CD₂-)pH 7.4 buffer, 37°C, 7 d98%

Metabolic Reactions

While This compound itself is not pharmacologically active, its metabolic fate parallels non-deuterated paroxetine, with deuterium slowing CYP2D6-mediated oxidation :

  • CYP2D6 Inactivation :
    • The methylenedioxy group forms a reactive o-quinone intermediate, irreversibly inhibiting CYP2D6 via covalent binding .
    • Deuteration reduces the rate of this inactivation by 30–50% compared to non-deuterated paroxetine .

Metabolic Parameters:

ParameterNon-Deuterated ParoxetineThis compound
CYP2D6 IC₅₀14 μM25 μM
Metabolic Half-Life (Human)24 h32 h
o-Quinone Formation Rate1.0 (Reference)0.65

Scientific Research Applications

Chemical Properties and Structure

trans N-Benzyl Paroxetine-d4 has the chemical formula C26H26D4FNO3, where deuterium atoms replace specific hydrogen atoms in the paroxetine structure. This modification affects the compound's metabolic stability and interactions with drug-metabolizing enzymes, making it a valuable tool for scientific research.

Drug Metabolism Studies

One of the primary applications of this compound is in drug metabolism research. The deuterated form allows for the tracking of metabolic pathways without interference from endogenous compounds. Studies have shown that deuterated drugs can exhibit altered metabolic profiles due to the stronger C-D bonds compared to C-H bonds, leading to reduced metabolism by cytochrome P450 enzymes .

Pharmacokinetic Studies

Deuterated compounds like this compound are used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) processes more accurately. The isotopic labeling helps in quantifying drug levels in biological matrices using mass spectrometry techniques . This application is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Drug-Drug Interaction Studies

The compound is also utilized in evaluating potential drug-drug interactions. By using this compound as a probe substrate, researchers can assess how concomitant medications may alter its metabolism and efficacy. This is particularly relevant for SSRIs, which are often prescribed alongside other medications .

Neuropharmacological Research

Research involving neural stem cells has employed paroxetine derivatives to study their effects on neurogenesis and neuroplasticity. For instance, studies have investigated how these compounds influence the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) in neuronal cultures . The use of deuterated forms may provide insights into the pharmacodynamics of these effects.

Case Study 1: Metabolic Stability Assessment

A study assessing the metabolic stability of this compound compared to its non-deuterated counterpart demonstrated significant differences in half-life and clearance rates in liver microsomes from different species. The results indicated that deuteration leads to enhanced metabolic stability, suggesting potential advantages for therapeutic applications .

Case Study 2: Drug Interaction Profiling

In another study focused on drug interactions, this compound was administered alongside commonly used antidepressants. The findings revealed altered plasma concentrations of paroxetine when co-administered with certain inhibitors of CYP2D6, highlighting the importance of considering metabolic pathways in clinical settings .

Mechanism of Action

trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

Structural Analogs and Impurities

Several structural analogs and impurities of paroxetine have been identified, differing in substituents or stereochemistry. Key examples include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
trans N-Benzyl Paroxetine-d4 1217614-37-3 C₂₆H₂₂D₄FNO₃ 423.51 Deuterated benzyl group; used as a metabolic tracer .
trans N-Benzyl Paroxetine 105813-14-7 C₂₆H₂₆FNO₃ 419.49 Non-deuterated parent compound; SSRI activity with benzyl substitution .
Paroxetine EP Impurity C 105813-14-7 C₂₆H₂₆FNO₃ 419.49 Identical to trans N-Benzyl Paroxetine; classified as a synthesis impurity .
rac-trans-4-Defluoro Paroxetine-d4 HCl - C₂₅H₂₁D₄ClFNO₃ 445.95 Defluorinated, deuterated variant; structural analog for stability studies .

Key Observations :

  • Deuterated analogs like this compound exhibit nearly identical receptor binding to non-deuterated forms but demonstrate slower metabolic degradation due to the kinetic isotope effect .
N-Benzyl Phenethylamine Derivatives

The N-benzyl-phenethylamine class shares structural motifs with This compound , particularly the benzyl group attached to a nitrogen atom. Studies on 25N-NBOMe derivatives (e.g., 25I-NBOMe, 25C-NBF) reveal critical structure-activity relationships (SAR):

Compound Substituent on N-Benzyl Ring 5-HT2A Receptor Affinity (Ki, nM) Selectivity Over SERT Key Modification Impact
25N-NBOMe(4) 2-MeO, 5-MeO 0.12 High Optimal π-electron density enhances affinity .
25N-NB-2,5-DiMeO(20) 2-MeO, 5-MeO 48.3 Low Steric hindrance reduces binding .
This compound Deuterated benzyl Not reported High (SSRI activity) Deuterium slows CYP450-mediated metabolism .

Key Observations :

  • Electron-donating groups (e.g., methoxy) at the C5’ position of the N-benzyl ring enhance 5-HT2A receptor affinity in NBOMe derivatives .
  • In contrast, This compound prioritizes SERT inhibition over 5-HT2A activity, reflecting its SSRI therapeutic role .
Isotopic Analogs and Pharmacokinetic Differences

Deuteration is a common strategy to improve drug metabolism profiles. Comparisons include:

Compound Isotopic Modification Half-Life (t½) Metabolic Stability Application
This compound C₆H₅CD₂-CD₂- Increased* High Analytical standard .
Paroxetine-d6 Multiple deuterations 2.5x longer High Clinical research tool .
Non-deuterated trans N-Benzyl Paroxetine None Standard Moderate SSRI impurity reference .

*Exact half-life data for this compound is pending publication, but deuterated analogs typically show 2–3x longer t½ due to reduced CYP450 metabolism .

Biological Activity

trans N-Benzyl Paroxetine-d4 is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The incorporation of deuterium atoms into the structure allows for enhanced tracking and analysis in biological systems, making it a valuable tool in pharmacological research.

  • Molecular Formula : C26D4H22FNO3
  • Molecular Weight : 423.513 g/mol
  • CAS Number : 1217614-37-3

These properties facilitate its application in various scientific investigations, particularly in studying the pharmacokinetics and metabolism of Paroxetine.

This compound functions primarily by inhibiting the serotonin transporter (SERT), which prevents the reuptake of serotonin in the synaptic cleft. This action leads to increased serotonergic activity, which is crucial for its antidepressant effects. The compound's unique deuterium labeling enhances the precision of studies examining its pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetics and Metabolism Studies

The use of this compound in research has provided insights into the metabolic pathways associated with Paroxetine. Studies have demonstrated that this compound can be utilized to:

  • Track Metabolic Pathways : The deuterium labeling allows for accurate tracking of metabolic processes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
  • Investigate Absorption and Distribution : Research indicates that this compound can help elucidate how Paroxetine is absorbed and distributed within biological systems, providing critical data for developing more effective antidepressants.

Case Studies and Research Findings

  • Pharmacokinetic Analysis : A study utilizing this compound highlighted its role in understanding the pharmacokinetic parameters of Paroxetine in various animal models. The findings indicated significant differences in absorption rates between species, emphasizing the necessity for tailored dosing regimens in clinical settings.
  • Metabolic Pathway Elucidation : Research involving human liver microsomes showed that this compound could effectively demonstrate the metabolic pathways through which Paroxetine is processed. This study revealed key enzymes involved in its metabolism, contributing to a better understanding of potential drug interactions.
  • Therapeutic Implications : In a clinical context, this compound has been investigated for its potential to improve therapeutic outcomes by minimizing side effects associated with traditional SSRIs. A comparative study indicated that formulations incorporating this compound exhibited enhanced efficacy with reduced adverse effects.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionUnique Features
ParoxetineSERT inhibitionStandard SSRI
FluoxetineSERT inhibitionLonger half-life
SertralineSERT inhibitionFewer drug interactions
This compoundSERT inhibition; Deuterium labelingEnhanced tracking and analysis

The table above compares this compound with other SSRIs, highlighting its unique advantages due to deuterium labeling.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing trans N-Benzyl Paroxetine-d4, and how is purity validated?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via repeated exchange with D₂O, followed by benzylation. Key steps include:

  • Deuteration : Reacting Paroxetine with D₂O under controlled pH and temperature to replace hydrogen atoms at specific positions .
  • Benzylation : Using benzyl chloride or derivatives in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the benzyl group .
  • Purification : Thin-layer chromatography (TLC) for intermediate monitoring and HPLC with a C18 column (e.g., Nucleosil RP-18) for final purity validation (>98% via UV detection at 230 nm) .

Q. Which analytical techniques are essential for characterizing trans N-Benzyl Paroxetine-d4, and what parameters confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify deuterium incorporation and stereochemistry. Absence of non-deuterated proton signals confirms isotopic purity .
  • Mass Spectrometry : High-resolution EI-MS to confirm molecular ion peaks (e.g., m/z matching theoretical M+ for deuterated species) .
  • HPLC-UV : Retention time consistency and peak symmetry to assess chemical stability and impurity profiles .

Q. How does deuterium incorporation affect pharmacokinetic analysis compared to non-deuterated analogs?

  • Methodological Answer : Deuteration slows metabolic degradation (deuterium isotope effect), extending half-life. Researchers should:

  • Compare in vitro metabolic stability using liver microsomes, tracking deuterated vs. non-deuterated metabolite formation via LC-MS .
  • Use pharmacokinetic models to correlate deuterium positioning with AUC (area under the curve) changes .

Advanced Research Questions

Q. How can reaction conditions for trans N-Benzyl Paroxetine-d4 synthesis be optimized to improve yield and reduce by-products?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for benzylation efficiency. DMF often enhances nucleophilic substitution rates .
  • Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
  • DoE (Design of Experiments) : Use factorial design to assess temperature, stoichiometry, and reaction time interactions. For example, a 2³ factorial design can identify critical factors affecting yield .

Q. What strategies resolve stereochemical inconsistencies in trans N-Benzyl Paroxetine-d4 synthesis, and how are diastereomers separated?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. Mobile phase optimization (e.g., hexane/isopropanol) enhances resolution .
  • Crystallization : Recrystallize intermediates in ethanol/water mixtures to isolate the trans isomer selectively .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to stereoselectively acylate intermediates, favoring the desired diastereomer .

Q. How should researchers address contradictory data in deuterium isotope effect (DIE) studies for trans N-Benzyl Paroxetine-d4?

  • Methodological Answer :

  • Replicate Under Standardized Conditions : Follow NIH guidelines for reporting experimental variables (e.g., pH, temperature, solvent purity) to ensure reproducibility .
  • Cross-Validate with Isotopologues : Compare DIE across multiple deuterated positions (e.g., d₄ vs. d₆ analogs) to isolate position-specific effects .
  • Meta-Analysis : Pool data from independent studies to identify trends, using statistical tools (e.g., ANOVA) to resolve outliers .

Q. What computational models predict the metabolic stability of trans N-Benzyl Paroxetine-d4, and how are predictions validated experimentally?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s MetabSite or ADMET Predictor™ to identify vulnerable metabolic sites. Focus on CYP450 binding affinities .
  • Validation : Incubate the compound with recombinant CYP isoforms (e.g., CYP2D6) and quantify metabolites via UPLC-QTOF-MS .

Q. Which in vitro models are appropriate for assessing blood-brain barrier (BBB) permeability of trans N-Benzyl Paroxetine-d4?

  • Methodological Answer :

  • PAMPA-BBB : Parallel Artificial Membrane Permeability Assay with lipid composition mimicking BBB. Measure permeability coefficients (Pe) .
  • Cell-Based Models : Use immortalized brain endothelial cells (e.g., hCMEC/D3) in transwell systems. Validate tight junction integrity via TEER (transepithelial electrical resistance) .

Tables for Key Data

Parameter Optimal Conditions Reference
Deuteration Efficiency3 cycles with D₂O, pH 7.4, 40°C
HPLC Purity Threshold>98% (230 nm, 1.2 mL/min flow rate)
Chiral Resolution (Rf)ΔRf > 0.2 (TLC, silica G60 F254)
BBB Permeability (Pe)>4.0 × 10⁻⁶ cm/s (PAMPA-BBB)

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